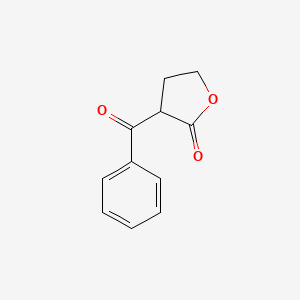

3-Benzoyldihydro-2(3H)-furanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

21034-21-9 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

3-benzoyloxolan-2-one |

InChI |

InChI=1S/C11H10O3/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h1-5,9H,6-7H2 |

InChI Key |

RMBQKTUTSBSOPP-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C1C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzoyldihydro 2 3h Furanone

Direct Synthesis Approaches

Direct synthesis methods provide an efficient route to 3-Benzoyldihydro-2(3H)-furanone, primarily through intramolecular cyclization. The use of hypervalent iodine(III) reagents has been a significant area of investigation, offering mild and effective conditions for the formation of the target molecule.

Hypervalent Iodine(III) Reagent-Mediated Cyclization Protocols

Hypervalent iodine compounds have emerged as powerful reagents in modern organic synthesis due to their unique reactivity and often environmentally benign nature. nih.gov Their application in the synthesis of heterocyclic compounds, including furanones, is well-documented. chim.it

The solid-phase reagent, poly{[4-(hydroxy)(tosyloxy)iodo]styrene}, a resin-bound form of [Hydroxy(tosyloxy)iodo]benzene (HTIB), has proven effective in various organic transformations. organic-chemistry.org While specific data on its direct application for this compound synthesis is not detailed in the provided results, its utility in similar reactions, such as the halotosyloxylation of alkynes, underscores its potential. organic-chemistry.org The key advantage of using a resin-bound reagent is the ease of separation of the reagent and byproducts from the reaction mixture, simplifying the purification process.

Phenyliodine(III) triflate and related sulfonates are potent electrophilic species that can initiate cyclization reactions. The synthesis of 5-benzoyldihydro-2(3H)-furanone has been successfully achieved by reacting 4-benzoylbutyric acid with [hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo]benzene (HDNIB). clockss.org This reaction proceeds effectively, particularly when conducted in an ionic liquid medium. clockss.orgcrossref.org

Table 1: Synthesis of 5-Benzoyldihydro-2(3H)-furanone using HDNIB in an Ionic Liquid clockss.org

| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Benzoylbutyric acid | HDNIB | BPyBF₄ | 90 | 2 | Good |

HDNIB: [hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo]benzene; BPyBF₄: n-butylpyridinium tetrafluoroborate (B81430)

Ionic liquids have garnered significant attention as "green" recyclable solvents in organic synthesis. clockss.org Their negligible vapor pressure, non-flammability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to conventional organic solvents. clockss.orgajol.info In the synthesis of 5-benzoyldihydro-2(3H)-furanone from 4-benzoylbutyric acid and HDNIB, the use of the ionic liquid n-butylpyridinium tetrafluoroborate (BPyBF₄) as the solvent has been shown to be effective. clockss.org A key advantage of this system is the straightforward separation of the product and the potential for recycling the ionic liquid without a significant loss of activity. clockss.org

Alternative Cyclization Strategies Applicable to Dihydrofuranone Formation

Beyond the use of hypervalent iodine reagents, other established chemical transformations can be applied to construct the dihydrofuranone ring system.

The intramolecular cyclization of γ-keto acids, such as 4-aryl-4-oxobutanoic acid derivatives, is a fundamental method for preparing γ-lactones (dihydro-2(3H)-furanones). This process, known as lactonization, typically occurs after the reduction of the ketone functionality to a hydroxyl group. Enantioselective reduction of γ-keto esters followed by cyclization to the corresponding γ-butyrolactones has been described, although it can be associated with long reaction times. google.com This general strategy provides a pathway to various substituted dihydrofuranones, including those with a benzoyl moiety at the 3-position, by starting with the appropriate 4-oxobutanoic acid derivative.

Intramolecular Oxyselenenylation and Selenolactonization Routes

Intramolecular oxyselenenylation, commonly known as selenolactonization, is a powerful method for the synthesis of lactones from unsaturated carboxylic acids. This electrophilic cyclization is typically initiated by an electrophilic selenium species, which activates the double bond towards nucleophilic attack by the internal carboxylic acid.

While direct synthesis of this compound via this method is not extensively documented, the general principles of selenolactonization can be applied. The reaction generally proceeds by treating an appropriate unsaturated carboxylic acid with a source of electrophilic selenium, such as N-phenylselenophthalimide (NPSP) or phenylselenyl halides (PhSeX). For instance, the cyclization of 4-pentenoic acid derivatives has been shown to yield γ-lactones. researchgate.net The mechanism involves the formation of a seleniranium ion intermediate, which is then trapped intramolecularly by the carboxyl group to form the lactone ring.

An enantioselective variant of this reaction has been developed using bifunctional organocatalysts. For example, the use of (DHQD)₂PHAL as a catalyst with N-phenylselenophthalimide as the selenium source has afforded selenolactones with high enantiomeric excess. acs.org This approach offers a potential pathway to chiral 3-substituted γ-lactones.

A study on the pyridine-catalyzed selenolactonization of 4-pentenoic acid using PhSeX (X = Cl, Br) has provided mechanistic insights into the role of the catalyst and the cyclization reagent on the reaction rate. researchgate.net Such studies are crucial for optimizing conditions for the synthesis of more complex substituted lactones.

It is important to note that for the synthesis of this compound specifically, the starting material would need to be a γ,δ-unsaturated carboxylic acid bearing a benzoyl group at the appropriate position. The stability of the benzoyl group under the reaction conditions would be a key consideration.

Indirect Synthesis via Derivatization of Pre-formed Dihydrofuranone Rings

A more common and versatile approach to this compound involves the functionalization of a pre-existing dihydro-2(3H)-furanone (γ-butyrolactone) ring. This strategy allows for greater flexibility in introducing the desired substituent at the C3-position.

The functionalization at the C3-position of dihydro-2(3H)-furanone typically proceeds through the formation of an enolate intermediate. The α-protons at the C3-position are acidic enough to be removed by a suitable base, generating a nucleophilic enolate. This enolate can then react with an electrophile, such as an acylating agent, to introduce a substituent.

For the synthesis of this compound, the enolate of dihydro-2(3H)-furanone would be reacted with a benzoylating agent like benzoyl chloride or benzoyl anhydride. The choice of base and reaction conditions is critical to ensure efficient enolate formation and subsequent acylation, while minimizing side reactions such as self-condensation. Common bases used for such transformations include lithium diisopropylamide (LDA) or sodium hydride.

The general reactivity of 2(3H)-furanones has been explored, highlighting their utility as precursors to a variety of heterocyclic systems. researchgate.net These studies underscore the importance of the furanone scaffold as a versatile building block in organic synthesis.

Achieving stereoselectivity in the synthesis of 3-substituted dihydro-2(3H)-furanones is a significant area of research, driven by the prevalence of chiral lactone moieties in natural products and pharmaceuticals.

One effective strategy for controlling the stereochemistry at the C3-position is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed. For instance, chiral auxiliaries derived from isosorbide (B1672297) have been successfully employed in the asymmetric synthesis of α,γ-substituted γ-butyrolactones. nih.gov Similarly, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of amides, a strategy that could be adapted for the acylation of a derivative of dihydro-2(3H)-furanone. wikipedia.org

Another approach involves the use of chiral catalysts. Iridium-catalyzed intramolecular hydroarylation has been shown to produce enantiomerically enriched 3-substituted dihydrobenzofurans, demonstrating the potential of transition metal catalysis in controlling stereochemistry. rsc.org While not directly applied to this compound, this methodology showcases a powerful strategy for asymmetric synthesis.

Furthermore, the synthesis of chiral γ-substituted-γ-butyrolactones in high enantiomeric purity has been achieved via organoborane chemistry, indicating another potential avenue for the stereoselective synthesis of the target molecule. acs.org The development of enantioselective halolactonization reactions, mediated by chiral catalysts, also provides a route to chiral γ-lactones which could potentially be further functionalized. nih.gov

The following table summarizes some of the catalysts and auxiliaries used in the stereoselective synthesis of substituted lactones, which could be conceptually applied to the synthesis of chiral this compound.

| Catalyst/Auxiliary | Reaction Type | Product Type | Reference |

| (DHQD)₂PHAL | Enantioselective Selenolactonization | Selenolactones | acs.org |

| Isosorbide Derivative | Asymmetric Reductive Coupling | α,γ-Substituted γ-Butyrolactones | nih.gov |

| Iridium Complex | Enantioselective Intramolecular Hydroarylation | 3-Substituted Dihydrobenzofurans | rsc.org |

| Pseudoephedrine | Chiral Auxiliary Directed Alkylation | α-Substituted Carbonyls | wikipedia.org |

| Organoboranes | Asymmetric Allylboration | γ-Substituted-γ-butyrolactones | acs.org |

| Salen-Co(II) Complex | Enantioselective Iodolactonization | γ-Iodolactones | |

| BINOL-derived Chiral Sulfide | Asymmetric Bromolactonization | α-Substituted γ-Butyrolactones | nih.gov |

Reaction Chemistry and Transformational Pathways of 3 Benzoyldihydro 2 3h Furanone

Nucleophilic Reactivity and Ring-Opening Processes

The strained lactone ring and the presence of a benzoyl group make 3-benzoyldihydro-2(3H)-furanone a versatile precursor in synthetic chemistry. Its reactions with nucleophiles are particularly noteworthy, often resulting in ring-opening and subsequent recyclization to form new heterocyclic systems. bibliomed.orgoszk.hu

The interaction of this compound and its derivatives with nitrogen-containing nucleophiles is a well-established route for the synthesis of various nitrogen-containing heterocycles. researchgate.net The course of these reactions is often dependent on the nature of the nucleophile and the reaction conditions employed.

Pyrrolones: The reaction of 3-aroyl-dihydrofuran-2(3H)-ones with primary amines, such as benzylamine (B48309), can lead to the formation of pyrrolone derivatives. bibliomed.org For instance, heating 3-aryl-5-phenyl-2(3H)-furanones with benzylamine can result in ring opening to form N-benzylamides, which can then be cyclized to the corresponding pyrrolones. researchgate.netresearchgate.net Similarly, fusion with ammonium (B1175870) acetate (B1210297) can also yield pyrrolone derivatives. bibliomed.org

Pyridazinones: Hydrazine (B178648) hydrate (B1144303) is a key reagent for converting 2(3H)-furanones into pyridazinones. bibliomed.orgnih.gov The reaction typically proceeds through the opening of the furanone ring to form an intermediate acid hydrazide, which then undergoes cyclization to the more stable pyridazinone ring system. bibliomed.orgresearchgate.net

Imidazoles and other heterocycles: The versatility of the furanone scaffold allows for its conversion into a variety of other heterocyclic systems. For example, reactions with reagents like ethylenediamine (B42938) and anthranilic acid can produce benzoxazinone (B8607429) derivatives. researchgate.net Furthermore, the intermediate hydrazides formed from the reaction with hydrazine can be further reacted with various electrophiles to construct even more complex heterocyclic frameworks, including thiazolidinones and oxadiazoles. researchgate.net

Below is a table summarizing the reaction of a 2(3H)-furanone derivative with various nitrogen nucleophiles and the resulting heterocyclic products.

The lactone ring of this compound is susceptible to cleavage by alcohols in a process known as alkanolysis. This reaction results in the formation of an ester and a hydroxy ketone. While specific studies focusing solely on the alkanolysis of the title compound are not extensively detailed in the provided search results, the general reactivity of 2(3H)-furanones suggests that this transformation is a feasible pathway. oszk.hu This reaction would be analogous to the aminolysis reactions with nitrogen nucleophiles, where the alcohol acts as the nucleophile, leading to the opening of the furanone ring.

Electrophilic Reactivity and Substitution Reactions

While the primary reactivity of this compound is centered around nucleophilic attack, the molecule also possesses sites for electrophilic reactions.

The active methylene (B1212753) group adjacent to the benzoyl and carbonyl groups in this compound can participate in condensation reactions with various carbonyl compounds. Although specific examples involving the title compound are not explicitly detailed in the search results, the general reactivity of related 3-aroyl-dihydrofuran-2(3H)-ones suggests this possibility. For instance, the acid hydrazide intermediate, derived from the reaction of a furanone with hydrazine, can be condensed with carbonyl compounds like 4-chlorobenzaldehyde. researchgate.net

Cycloaddition Reactions Involving the Furanone Moiety

The potential for the furanone ring to participate in cycloaddition reactions is an area of interest in synthetic chemistry. While furan (B31954) itself is a well-known diene in Diels-Alder reactions, the reactivity of the furanone ring in this compound is different. The provided search results indicate that benzynes, generated from triynes, can be trapped by furan in [4+2] Diels-Alder cycloadditions. nih.gov However, there is no specific mention of this compound itself undergoing such reactions. The electronic nature of the furanone ring, being part of a lactone, would likely influence its dienophilic or dienic character.

Reductive Transformations

The reduction of this compound can target either the ketone of the benzoyl group or the lactone carbonyl. The choice of reducing agent and reaction conditions would determine the outcome of the transformation. For example, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the lactone ring in similar compounds, which would lead to the formation of a diol. Softer reducing agents might selectively reduce the ketone, yielding a secondary alcohol while leaving the lactone intact.

Oxidative Transformations

The study of oxidative transformations of this compound reveals pathways to valuable chemical intermediates. Research into related structures, particularly 3-arylbenzofuran-2(3H)-ones, provides significant insight into the potential oxidative reactions of the target compound.

One notable transformation involves a transition-metal-free decarbonylation–oxidation reaction. This process converts 3-arylbenzofuran-2(3H)-ones into 2-hydroxybenzophenones. The reaction is typically carried out using cesium carbonate (Cs₂CO₃) in tetrahydrofuran (B95107) (THF) and heated under an open atmosphere. Investigations suggest that the autooxidation of THF generates a hydroperoxide species in situ, which facilitates the transformation. This method is effective for a variety of substrates with both electron-donating and electron-withdrawing groups, consistently producing good to high yields of the corresponding benzophenones. beilstein-journals.org

While direct experimental data on the oxidative transformation of this compound is not extensively documented, the behavior of analogous compounds suggests a plausible reaction pathway. The oxidative cleavage of the lactone ring is a key potential transformation, which could yield various functionalized carboxylic acids. The specific products would depend on the nature of the oxidizing agent and the reaction conditions. For instance, strong oxidizing agents might lead to the cleavage of the C-C bond adjacent to the carbonyl group.

The table below summarizes a potential oxidative transformation based on the study of related compounds. beilstein-journals.org

| Reactant | Reagents and Conditions | Proposed Product | Reference |

| 3-Arylbenzofuran-2(3H)-ones | Cs₂CO₃, THF, open atmosphere, heating | 2-Hydroxybenzophenones | beilstein-journals.org |

This reaction underscores a potential pathway for the oxidative conversion of the furanone ring system to other valuable chemical structures.

Mechanistic Investigations of Chemical Transformations Involving 3 Benzoyldihydro 2 3h Furanone

Elucidation of Reaction Mechanisms for Synthetic Pathways

The primary synthetic route to 3-Benzoyldihydro-2(3H)-furanone is the base-catalyzed α-acylation of γ-butyrolactone, a reaction analogous to the classic Claisen condensation. wikipedia.orglibretexts.org The mechanism proceeds through several distinct steps:

This mechanistic pathway highlights the importance of using at least a stoichiometric amount of base, as it is consumed in the final deprotonation step and is not regenerated catalytically. libretexts.org

Kinetic Studies and Reaction Rate Determinations

While specific kinetic data for the synthesis of this compound is not extensively documented in readily available literature, the rate of the reaction is governed by the principles of Claisen condensations. Several factors influence the reaction rate:

In related processes, such as the hydrogenation of γ-butyrolactone to 1,4-butanediol, kinetic studies show that reaction rates are significantly influenced by hydrogen pressure and temperature, indicating a competitive adsorption and activation on the catalyst surface which establishes a thermodynamic equilibrium. mdpi.com Similarly, the rate of hydrolysis of GBL is strongly dependent on pH. swgdrug.org These examples underscore the sensitivity of reactions involving the GBL scaffold to reaction conditions.

Thermodynamic Analysis of Equilibrium and Driving Forces

The table below summarizes key thermodynamic parameters for the parent compound, γ-butyrolactone, which forms the core of the target molecule.

| Thermodynamic Property | Value | Unit |

|---|---|---|

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -1994.1 ± 0.4 | kJ/mol |

| Liquid Phase Enthalpy of Formation (ΔfH°liquid) | -381.1 ± 0.4 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH) | 51.3 ± 0.8 | kJ/mol |

| Entropy of Fusion (ΔfusS) | 56.19 | J/mol·K |

| Liquid Phase Molar Entropy (S°liquid) | 182.2 ± 0.4 | J/mol·K |

Catalyst-Substrate Interactions and their Influence on Reaction Outcomes

In the synthesis of this compound, the "catalyst" is typically a stoichiometric strong base, and its interaction with the substrate is fundamental to the reaction's success.

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry, particularly using density functional theory (DFT), has become a powerful tool for mapping potential energy surfaces and understanding the molecular details of complex catalytic mechanisms, including the role of intermediates and the structure of transition states. researchgate.net

Computational Chemistry and Theoretical Studies of 3 Benzoyldihydro 2 3h Furanone

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations can be employed to determine the geometric and electronic characteristics of 3-Benzoyldihydro-2(3H)-furanone.

DFT has become a popular method due to its balance of accuracy and computational cost. For instance, calculations can predict molecular properties such as the molecular weight, which for this compound is computed to be 190.19 g/mol . researchgate.net Other computed descriptors include its molecular formula, C₁₁H₁₀O₃, and its IUPAC name, 3-benzoyloxolan-2-one. researchgate.netnih.gov

Table 1: Computed Electronic and Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 190.19 g/mol | PubChem researchgate.net |

| Molecular Formula | C₁₁H₁₀O₃ | PubChem researchgate.netnih.gov |

| IUPAC Name | 3-benzoyloxolan-2-one | PubChem researchgate.netnih.gov |

| InChI | InChI=1S/C11H10O3/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h1-5,9H,6-7H2 | PubChem researchgate.netnih.gov |

| InChIKey | RMBQKTUTSBSOPP-UHFFFAOYSA-N | PubChem researchgate.netnih.gov |

| Canonical SMILES | C1COC(=O)C1C(=O)C2=CC=CC=C2 | PubChem researchgate.netnih.gov |

| XLogP3 | 1.8 | PubChem researchgate.net |

| Topological Polar Surface Area | 43.4 Ų | PubChem researchgate.net |

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure of this compound is not static. The molecule possesses conformational flexibility due to the non-planar nature of the dihydrofuranone ring and the rotation around the single bond connecting the benzoyl group to the lactone ring. A thorough conformational analysis is essential to identify the low-energy conformers that are most likely to be present under experimental conditions.

This analysis involves exploring the potential energy surface (PES) of the molecule. The PES is a mathematical function that relates the energy of a molecule to its geometry. By systematically changing the dihedral angles of the rotatable bonds and the puckering of the furanone ring, a map of the energetic landscape can be generated. The minima on this surface correspond to stable conformers, while saddle points represent transition states between them.

While a specific conformational analysis and PES exploration for this compound is not prominently featured in the literature, the general methodology is well-established. Such a study would typically employ computational methods to calculate the energy of a large number of possible conformations to identify the most stable structures.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the prediction of various spectroscopic parameters from first principles, which can be invaluable for the interpretation of experimental spectra. For this compound, theoretical calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

For example, by calculating the vibrational frequencies of the molecule in its optimized geometry, a theoretical IR spectrum can be generated. This can help in assigning the absorption bands observed in an experimental spectrum to specific vibrational modes of the molecule. Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding of each nucleus in the presence of an external magnetic field. These predicted chemical shifts can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra.

Although specific first-principles spectroscopic predictions for this compound are not detailed in the available literature, these computational techniques are routinely applied to organic molecules of similar complexity.

Computational Modeling of Reaction Pathways and Mechanistic Insights

Computational modeling is a powerful tool for elucidating reaction mechanisms. smu.edu For this compound, such studies could investigate its synthesis, degradation, or participation in various chemical transformations. By modeling the reaction pathways, it is possible to identify intermediates, transition states, and to calculate the activation energies associated with each step.

For instance, the synthesis of substituted benzofuranones can be studied computationally to understand the regioselectivity of the reaction. oregonstate.edu In the case of this compound, computational modeling could explore its formation through the acylation of dihydro-2(3H)-furanone or other synthetic routes. Mechanistic studies on related furanone derivatives have been performed, providing a framework for how such an investigation could be approached. nih.gov For example, the study of the Barton-Kellogg reaction for aryl-substituted substrates has been investigated at a high level of theory, revealing that the nitrogen extrusion from the intermediate dihydrothiadiazole is the rate-determining step. fau.de

Table 2: Key Aspects of Computational Reaction Pathway Modeling

| Aspect | Description |

| Reactant and Product Optimization | Determination of the lowest energy structures of the starting materials and final products. |

| Transition State Searching | Identification of the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction. |

| Intrinsic Reaction Coordinate (IRC) Analysis | Tracing the reaction path from the transition state down to the reactants and products to confirm the connection. |

| Activation Energy Calculation | The energy difference between the transition state and the reactants, which determines the reaction rate. |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational method used to correlate the structural or property-based descriptors of a set of compounds with a particular physicochemical property or biological activity. nih.gov While no specific QSPR models for this compound have been found in the literature, QSPR studies on related furanone derivatives have been conducted.

These studies typically involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, for a series of related compounds. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that can predict the property of interest for new, untested compounds. nih.gov For example, QSPR models have been developed for furanone derivatives to predict their activity as cyclooxygenase-2 (COX-2) inhibitors. researchgate.net

A QSPR study including this compound could potentially predict properties like its solubility, boiling point, or a specific biological activity based on its calculated molecular descriptors.

Applications of 3 Benzoyldihydro 2 3h Furanone in Advanced Organic Synthesis and Material Science

Role as a Versatile Building Block for Diverse Molecular Architectures

3-Benzoyldihydro-2(3H)-furanone serves as a highly adaptable building block in organic synthesis due to the presence of multiple reactive sites. The γ-butyrolactone core is a prevalent motif in numerous biologically active compounds and natural products. mdpi.comnih.govnih.gov The reactivity of the lactone allows for various transformations, including ring-opening reactions and modifications at the α-carbon.

The benzoyl group further enhances its synthetic utility. The ketone functionality can undergo a range of reactions, such as reduction, olefination, and reactions with nucleophiles, providing a handle to introduce further molecular complexity. The aromatic ring of the benzoyl group can also be functionalized, allowing for the creation of a diverse set of derivatives.

The general reactivity of the γ-butyrolactone scaffold has been extensively studied, with numerous methods developed for its synthesis and modification. mdpi.comnih.gov These methodologies can be applied to this compound to generate a wide variety of molecular architectures. For instance, the deprotonation of the α-carbon using a non-nucleophilic base can generate an enolate, which can then be alkylated or used in condensation reactions. wikipedia.org

Precursor for the Construction of Heterocyclic Compound Libraries

A significant application of this compound lies in its use as a precursor for the synthesis of diverse heterocyclic compound libraries. Furanone derivatives are known to be valuable starting materials for the construction of various nitrogen-containing heterocycles, such as pyrrolones and pyridazinones. nih.gov

The reaction of this compound with primary amines or ammonia (B1221849) can lead to the formation of the corresponding γ-lactams or pyrrolidones, which are important structural motifs in many pharmaceuticals. For example, refluxing furanone derivatives with ammonium (B1175870) acetate (B1210297) can yield pyrrol-2-one derivatives. nih.gov Similarly, reaction with hydrazine (B178648) can open the lactone ring to form a hydrazide, which can then be cyclized to afford pyridazinone derivatives. nih.gov These reactions provide a straightforward entry into libraries of heterocyclic compounds with potential biological activities.

Table 1: Examples of Heterocyclic Systems Derived from Furanone Precursors

| Precursor | Reagent | Resulting Heterocycle | Reference |

| 2(3H)-Furanone derivative | Ammonium Acetate | Pyrrol-2-one | nih.gov |

| 2(3H)-Furanone derivative | Hydrazine Hydrate (B1144303) | Pyridazinone | nih.gov |

| 2(3H)-Furanone derivative | Hydrazine Hydrate / Carbon Disulfide | Oxadiazole-thione | nih.gov |

Development of Novel Reaction Methodologies Utilizing this compound

While specific novel reaction methodologies exclusively developed for this compound are not extensively documented, its structure lends itself to the exploration of new synthetic transformations. The interplay between the lactone and the benzoyl group could be exploited to design tandem or cascade reactions. For instance, a reaction targeting the benzoyl ketone could trigger a subsequent transformation of the lactone ring, or vice versa.

The development of catalytic asymmetric reactions to control the stereochemistry at the C3 position would be a valuable advancement. Chiral γ-butyrolactones are important intermediates in the synthesis of many natural products and pharmaceuticals. acs.org Methodologies such as enantioconvergent synthesis via (3+2)-annulation reactions have been developed for related γ-butyrolactone systems and could potentially be adapted for this compound. nih.govacs.org

Furthermore, the general advancement in the synthesis of substituted γ-butyrolactones, including methods involving photoredox catalysis and transition-metal-catalyzed cyclizations, provides a framework for developing new reactions with this compound as a key substrate. mdpi.comnih.govorganic-chemistry.org

Potential in the Synthesis of Complex Natural Product Analogs

The γ-butyrolactone moiety is a core structural feature in a vast number of natural products with diverse biological activities. nih.govnih.gov This makes this compound an attractive starting material for the synthesis of analogs of these natural products. The benzoyl group offers a convenient point for modification, allowing for the preparation of a library of analogs with varied substituents.

For example, the synthesis of γ-butyrolactone hormones, which play a role in the regulation of natural product biosynthesis in bacteria, highlights the importance of this scaffold. nih.govwikipedia.org While direct use of this compound in the synthesis of known natural products is not prominently reported, its structural features make it a suitable candidate for creating novel analogs. The synthesis of such analogs is a common strategy in medicinal chemistry to improve the biological activity, selectivity, and pharmacokinetic properties of a lead compound.

Integration into Polymer Chemistry and Material Science

The application of this compound in polymer chemistry and material science is an area with potential for exploration. The ring-opening polymerization of γ-butyrolactone itself is known to produce poly(γ-butyrolactone), a biodegradable polyester. wikipedia.org The presence of the benzoyl group in this compound could impart unique properties to the resulting polymer.

Future Research Directions and Emerging Trends in 3 Benzoyldihydro 2 3h Furanone Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of furanones often involves multi-step processes with harsh reaction conditions and the use of hazardous reagents. The future of 3-Benzoyldihydro-2(3H)-furanone synthesis lies in the adoption of green chemistry principles to develop more efficient and sustainable routes.

One of the most promising avenues is the utilization of flow chemistry . Continuous flow reactors offer significant advantages over batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation. acs.orgnih.gov The application of flow chemistry to the synthesis of lactones, the broader class to which this compound belongs, has already demonstrated the potential for rapid and eco-friendly production. acs.orgnih.gov Future research will likely focus on adapting these flow chemistry protocols for the specific synthesis of 3-aroyl-substituted furanones, aiming for higher yields and reduced reaction times.

Another key area of development is the use of renewable feedstocks . The synthesis of γ-butyrolactone (GBL), the parent structure of this compound, from biomass-derived 2-furanone is a significant step towards a more sustainable chemical industry. synthiaonline.comnih.gov Researchers are exploring the use of catalysts like palladium supported on humin-derived activated carbon (Pd/HAC) for the efficient hydrogenation of furanone precursors. synthiaonline.comnih.gov The challenge for future research will be to develop methods to introduce the benzoyl group at the 3-position using these bio-based starting materials.

Furthermore, the principles of green chemistry are being applied to develop solvent-free or water-based reaction conditions. For instance, the synthesis of 3(2H)-furanones has been achieved through the cycloisomerization of allenic hydroxyketones in water, eliminating the need for expensive and often toxic metal catalysts. nih.gov The development of such protocols for this compound would represent a significant advancement in its sustainable production.

Exploration of Novel Catalytic Systems for Transformations

The discovery and development of novel catalytic systems are central to advancing the chemistry of this compound. The focus is on catalysts that offer higher selectivity, efficiency, and sustainability.

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov The use of chiral organocatalysts, such as proline and its derivatives, can facilitate the enantioselective synthesis of furanone derivatives. This is particularly relevant for producing specific stereoisomers of this compound, which may have distinct biological activities.

Photocatalysis is another rapidly developing field with significant potential. Light-driven reactions, often employing ruthenium or iridium-based photocatalysts, can enable the synthesis of γ-butyrolactones under mild conditions. acs.org The synergistic combination of photoredox catalysis and hydrogen atom transfer (HAT) catalysis has been shown to be highly efficient for the synthesis of γ-butyrolactones from allylic alcohols. acs.org Future work will likely explore the application of these photocatalytic methods to introduce the benzoyl group or perform other transformations on the furanone ring.

Metal-catalyzed reactions continue to be a cornerstone of organic synthesis. Researchers are exploring a wide range of metal catalysts, including gold, rhodium, palladium, and copper, for the synthesis and transformation of furanones. nih.gov For instance, gold catalysts have been used for the cyclization of γ-hydroxyalkynones to yield substituted 3(2H)-furanones. nih.gov Palladium-catalyzed reactions have been employed for the arylation of α-methylene-γ-butyrolactone, offering a potential route to 3-substituted furanones. nih.gov The development of novel bimetallic catalytic systems, such as Rh(II)/Pd(0), has shown promise for the highly selective synthesis of substituted 3(2H)-furanones. nih.gov

| Catalyst Type | Example | Potential Application for this compound |

| Organocatalyst | Proline | Asymmetric synthesis of chiral this compound |

| Photocatalyst | Iridium complexes | Mild and efficient synthesis from precursor molecules |

| Metal Catalyst | Gold (Au) complexes | Cyclization reactions to form the furanone ring |

| Bimetallic Catalyst | Rhodium(II)/Palladium(0) | Highly selective synthesis of substituted furanones |

Advanced Mechanistic Probes and Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The future of this compound chemistry will involve the use of advanced analytical techniques to probe reaction pathways in real-time.

In-situ spectroscopic techniques , such as infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for monitoring the progress of chemical reactions without the need for sample extraction. mdpi.com These techniques can provide valuable information about the formation of intermediates, the kinetics of the reaction, and the influence of various reaction parameters. For example, Raman spectroscopy has been used to monitor the interconversion of γ-butyrolactone (GBL) and γ-hydroxybutyric acid (GHB), providing insights into the stability of the lactone ring under different conditions. nih.govchemrxiv.org

Computational chemistry , particularly density functional theory (DFT) calculations, has become an indispensable tool for elucidating reaction mechanisms. acs.org By modeling the energies of reactants, transition states, and products, computational studies can provide detailed insights into the feasibility of different reaction pathways. Such studies can help in understanding the role of catalysts, predicting the stereochemical outcome of reactions, and designing more effective catalysts for the synthesis of this compound.

Integration of Machine Learning and AI in Synthetic Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, including the design of synthetic routes for compounds like this compound.

Reaction condition optimization is another area where machine learning is proving to be invaluable. ML models can be trained on large datasets of experimental data to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation. acs.org This can significantly reduce the number of experiments required to optimize a reaction, saving time and resources.

| AI/ML Application | Description | Relevance to this compound |

| Retrosynthesis Prediction | AI algorithms propose synthetic routes for a target molecule. nih.govsynthiaonline.com | Discovery of novel and more efficient synthetic pathways. |

| Reaction Optimization | ML models predict optimal reaction conditions. acs.org | Faster and more resource-efficient development of synthetic protocols. |

| Novel Derivative Discovery | AI predicts properties of new molecules to guide synthesis. nih.govnih.gov | Design and synthesis of analogues with enhanced or new functionalities. |

Expansion of Synthetic Applications in Emerging Fields

While furanones have established applications in areas like flavor and fragrance, and as precursors in medicinal chemistry, future research will focus on expanding the utility of this compound into new and emerging fields.

The inherent reactivity of the furanone core makes it a versatile scaffold for the synthesis of complex heterocyclic compounds . nih.gov The benzoyl group at the 3-position provides an additional handle for further functionalization, opening up possibilities for the creation of novel molecular architectures with potential applications in drug discovery and materials science.

There is growing interest in the biological activities of furanone derivatives. Research has shown that some furanones exhibit anti-cancer, anti-inflammatory, and quorum sensing inhibitory activities. nih.govnih.govnih.gov Future studies will likely focus on the systematic evaluation of the biological properties of this compound and its derivatives, potentially leading to the discovery of new therapeutic agents. For instance, furanone glycosides have been investigated for the treatment of inflammatory bowel disease. nih.gov

In the field of materials science , the furanone ring can be incorporated into polymers to create materials with novel properties. The development of biodegradable polymers from lactones is an active area of research, and this compound could serve as a functionalized monomer to tune the properties of these materials. numberanalytics.com

Q & A

Q. What are the recommended synthetic pathways for 3-Benzoyldihydro-2(3H)-furanone, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between benzaldehyde derivatives and dihydrofuranone precursors. For example, analogous furanones (e.g., 3-Heptyldihydro-5-methyl-2(3H)-furanone) are produced through nucleophilic addition of aldehydes (e.g., heptanal) to acetyl-substituted dihydrofuranones under acidic or basic catalysis . Optimization involves adjusting solvent polarity (e.g., ethanol or THF), temperature (60–80°C), and catalyst selection (e.g., p-toluenesulfonic acid for acid-mediated cyclization). Monitoring via thin-layer chromatography (TLC) and intermediate purification by recrystallization are critical for yield improvement.

Q. What analytical techniques are suitable for characterizing this compound?

Gas chromatography (GC) with hydrogen flame ionization detection (FID) and capillary columns (e.g., DB-5) is widely used for purity assessment, as validated for structurally similar furanones like 3-Heptyldihydro-5-methyl-2(3H)-furanone . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms regiochemistry, particularly the benzoyl group’s position and dihydrofuranone ring conformation. Mass spectrometry (EI-MS) provides molecular ion ([M]⁺) validation and fragmentation patterns.

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

Cross-validation using multiple techniques (e.g., comparing experimental NMR shifts with computational predictions via DFT) is essential. For example, 5-butyldihydro-4-methyl-2(3H)-furanone’s stereochemical ambiguities were resolved using chiral chromatography and optical rotation data . Public databases like NIST Chemistry WebBook offer reference spectra for benchmarking .

Advanced Research Questions

Q. What experimental strategies address stereochemical challenges in synthesizing diastereomers of this compound?

Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can enforce stereocontrol during benzoylation. For diastereomer separation, high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is effective, as demonstrated for (±)-pantolactone . Dynamic kinetic resolution (DKR) under enzymatic conditions (e.g., lipases) may also be explored.

Q. How does thermal stability impact the storage and application of this compound in high-temperature reactions?

Thermal degradation pathways can be modeled using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Computational studies (e.g., HOMO-LUMO gap analysis via Chemissian) predict susceptibility to oxidative ring-opening, as seen in 5-(3-phenylpropanoyl)dihydro-2(3H)-furanone . Stabilizers like antioxidants (e.g., BHT) or inert-atmosphere storage (N₂/Ar) mitigate decomposition.

Q. What role does this compound play in volatile organic compound (VOC) profiling, and how can its detection be optimized in biological matrices?

Similar furanones (e.g., γ-dodecalactone) are detected in exhaled breath and fruit volatiles using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS . Optimizing fiber coatings (e.g., carboxen/polydimethylsiloxane) and desorption temperatures (250–300°C) enhances sensitivity. Isotope dilution assays (e.g., ¹³C-labeled internal standards) improve quantification accuracy in complex matrices.

Q. What computational methods are recommended for predicting the reactivity and electronic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction mechanisms, such as nucleophilic attack at the carbonyl group. Electron density maps and Fukui indices identify electrophilic/nucleophilic sites, as applied to 5-(3-phenylpropanoyl)dihydro-2(3H)-furanone . Software like Gaussian or ORCA facilitates these analyses.

Methodological Considerations

- Synthetic Reproducibility : Document catalyst loadings (mol%) and reaction times rigorously, as minor variations significantly impact yields in dihydrofuranone syntheses .

- Analytical Validation : Use retention index (RI) matching in GC with reference compounds to confirm identity .

- Data Interpretation : Correlate NMR coupling constants (J-values) with dihedral angles to confirm ring puckering in dihydrofuranones .

Note : Avoid relying on non-peer-reviewed sources (e.g., commercial databases). Prioritize data from NIST, RIFM, and validated chromatographic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.